
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound belongs to the class of carbamates and includes several functional groups, including fluoropyrimidine and pyrrolidine moieties, contributing to its unique reactivity.
Mechanism of Action
Target of Action
It contains a6-ethyl-5-fluoropyrimidin-4-yl moiety , which is a pyrimidine derivative. Pyrimidine derivatives are often used as building blocks in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .
Mode of Action
Pyrimidine derivatives often act by inhibiting the synthesis of DNA or RNA, thereby disrupting the growth and replication of cells .
Biochemical Pathways
Based on the known actions of similar pyrimidine derivatives, it may affect pathways related to dna or rna synthesis .
Result of Action
Based on the known actions of similar pyrimidine derivatives, it may lead to the disruption of cell growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:
Formation of the Fluoropyrimidine Core: : The synthesis starts with the preparation of 6-ethyl-5-fluoropyrimidine, which can be achieved through fluorination reactions of ethyl pyrimidine derivatives.
Pyrrolidine Coupling: : The next step involves the introduction of the pyrrolidine ring. This is typically done using nucleophilic substitution reactions, where the fluoropyrimidine compound reacts with a suitable pyrrolidine derivative.
Sulfonylation: : Sulfonylation of the pyrrolidine derivative occurs with sulfonyl chloride under basic conditions, introducing the sulfonamide group.
Carbamate Formation: : Finally, the methyl carbamate group is introduced through the reaction of the sulfonylated intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize more efficient and scalable synthetic routes, optimizing reaction conditions to enhance yield and purity. Typically, large-scale reactions involve continuous flow techniques and automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions:
Oxidation: : This compound can be oxidized under strong oxidizing conditions, potentially altering the functional groups present.
Reduction: : Reduction reactions can target the sulfonyl or carbamate groups, leading to different products.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), methanol, acetonitrile.
Major Products
Oxidation: : Potential products include sulfone derivatives or modified carbamate groups.
Reduction: : Reduced forms may include altered pyrrolidine or modified sulfonyl groups.
Substitution: : Substituted derivatives with different functional groups on the aromatic ring.
Scientific Research Applications
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has multiple research applications:
Chemistry: : It serves as a building block for complex organic synthesis and a model compound for studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific disease-related enzymes or pathways.
Industry: : Utilized in the development of new materials and chemical products, leveraging its unique reactivity.
Comparison with Similar Compounds
Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: : Slightly different substituents leading to variations in reactivity.
Propyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate: : Another analog with different chain length, affecting physical and chemical properties.
Properties
IUPAC Name |
methyl N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O5S/c1-3-15-16(19)17(21-11-20-15)28-13-8-9-23(10-13)29(25,26)14-6-4-12(5-7-14)22-18(24)27-2/h4-7,11,13H,3,8-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMUHWBNSBSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

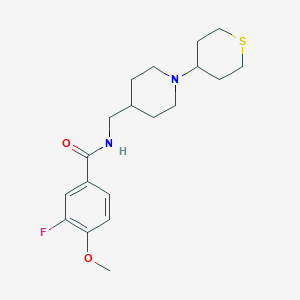
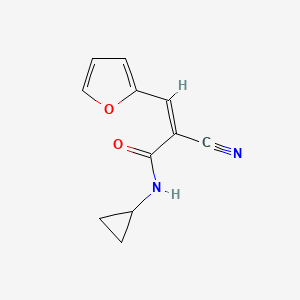
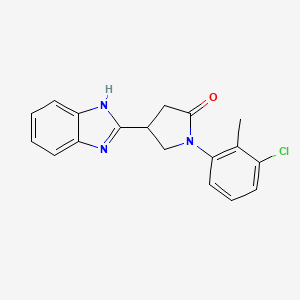
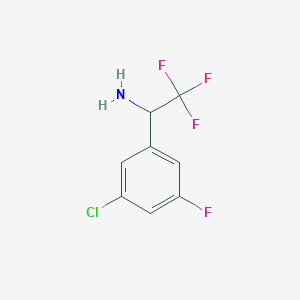
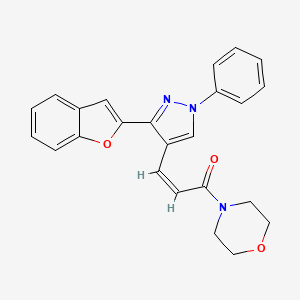
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)

![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)
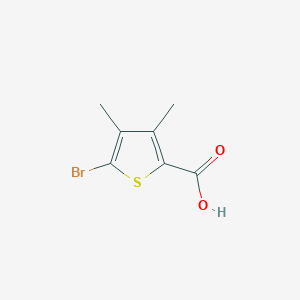
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)

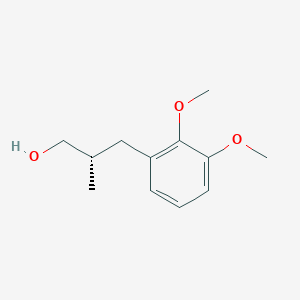
![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)
